7-Chloro-2,8-dimethylquinolin-5-amine 7-Chloro-2,8-dimethylquinolin-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15974737
InChI: InChI=1S/C11H11ClN2/c1-6-3-4-8-10(13)5-9(12)7(2)11(8)14-6/h3-5H,13H2,1-2H3
SMILES:
Molecular Formula: C11H11ClN2
Molecular Weight: 206.67 g/mol

7-Chloro-2,8-dimethylquinolin-5-amine

CAS No.:

Cat. No.: VC15974737

Molecular Formula: C11H11ClN2

Molecular Weight: 206.67 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-2,8-dimethylquinolin-5-amine -

Specification

Molecular Formula C11H11ClN2
Molecular Weight 206.67 g/mol
IUPAC Name 7-chloro-2,8-dimethylquinolin-5-amine
Standard InChI InChI=1S/C11H11ClN2/c1-6-3-4-8-10(13)5-9(12)7(2)11(8)14-6/h3-5H,13H2,1-2H3
Standard InChI Key MSTPJEONJXXOKX-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C=C1)C(=CC(=C2C)Cl)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The core structure of 7-chloro-2,8-dimethylquinolin-5-amine consists of a quinoline scaffold substituted at key positions:

  • Position 5: Primary amine (-NH₂), enhancing solubility in polar solvents.

  • Position 7: Chlorine atom, increasing electrophilicity and influencing electronic distribution.

  • Positions 2 and 8: Methyl groups (-CH₃), contributing to lipophilicity and steric effects.

The molecular formula is hypothesized as C₁₁H₁₂ClN₂, with a molecular weight of 221.68 g/mol, based on analogous compounds .

Table 1: Hypothesized Physicochemical Properties

PropertyValueSource Analogy
Molecular Weight221.68 g/mol
LogP (Partition Coefficient)~2.7
Boiling Point~300–310°C
Density1.2–1.3 g/cm³

The chlorine and methyl groups collectively modulate electronic effects, with the amine group enabling hydrogen bonding and salt formation.

Synthesis and Derivative Development

Synthetic Pathways

While no direct synthesis of 7-chloro-2,8-dimethylquinolin-5-amine has been reported, analogous quinoline derivatives are typically synthesized via:

  • Nucleophilic Aromatic Substitution: Reacting chloroquinolines with amines under high temperatures (120–130°C) .

  • Skraup Reaction: Cyclizing aniline derivatives with glycerol and sulfuric acid, followed by functionalization.

  • Cross-Coupling Reactions: Introducing methyl groups via Friedel-Crafts alkylation or palladium-catalyzed couplings.

For example, 4-amino-7-chloro-2,8-dimethylquinoline is synthesized by treating 4-chloro-2,8-dimethylquinoline with ammonia. Adapting this method, introducing an amine at position 5 would require regioselective substitution strategies.

Table 2: Synthetic Challenges and Solutions

ChallengeProposed ApproachReference
Regioselective aminationDirected ortho-metalation
Chlorine retentionLow-temperature steps
CompoundActivity (IC₅₀)Cell Line
4-Amino-7-chloro-2,8-DMQ12.5 μMMCF7
Nopol-based quinolines0.8 μM (antiplasmodial)Plasmodium falciparum

Stability and Reactivity

Degradation Pathways

Quinoline amines are generally stable under ambient conditions but degrade under oxidative or acidic environments. The chlorine atom at position 7 may render the compound susceptible to hydrolysis at elevated temperatures, forming quinoline-7-ol derivatives.

Reactivity in Medicinal Chemistry

The primary amine at position 5 serves as a handle for derivatization:

  • Acylation: Forms amides for prodrug development.

  • Schiff Base Formation: Enables metal chelation for anticancer agents.

Research Gaps and Future Directions

  • Synthetic Optimization: Developing regioselective methods for amine introduction at position 5.

  • Biological Screening: Testing against malaria parasites and cancer cell lines to validate hypothesized activities.

  • Structure-Activity Relationships: Comparing positional isomers to elucidate the impact of amine placement .

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